molecular formula C16H27NO4 B6163096 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid CAS No. 2089651-88-5

2-[(tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid

Cat. No.: B6163096
CAS No.: 2089651-88-5
M. Wt: 297.4
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Description

2-[(tert-butoxy)carbonyl]-2-azaspiro[46]undecane-4-carboxylic acid is a synthetic organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step often involves the construction of the spirocyclic framework. This can be achieved through cyclization reactions, such as intramolecular cyclization of suitable precursors.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors for efficient processing, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic core or the Boc-protected amine.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups attached to the nitrogen or carbon atoms.

Scientific Research Applications

2-[(tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of spirocyclic drugs and bioactive molecules.

    Organic Synthesis: The compound is used in the development of new synthetic methodologies and complex molecule construction.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its unique structure.

    Industrial Applications: The compound finds use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The Boc group provides stability and protection during chemical reactions, while the spirocyclic core can interact with biological targets, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-azaspiro[4.5]decane-4-carboxylic acid: Similar spirocyclic structure but with a different ring size.

    2-[(tert-butoxy)carbonyl]-2-azaspiro[5.6]dodecane-4-carboxylic acid: Larger spirocyclic core with similar protecting group.

    2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid: Smaller spirocyclic core with similar protecting group.

Uniqueness

2-[(tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid is unique due to its specific ring size and the presence of both a Boc-protected amine and a carboxylic acid group. This combination of features makes it particularly versatile for various synthetic and research applications, offering a balance of stability and reactivity.

Properties

CAS No.

2089651-88-5

Molecular Formula

C16H27NO4

Molecular Weight

297.4

Purity

95

Origin of Product

United States

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